![molecular formula C19H19NO3 B1240949 Cladobotryal](/img/structure/B1240949.png)
Cladobotryal
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Overview
Description
Cladobotryal is a natural product found in Cladobotryum and Hypomyces aurantius with data available.
Scientific Research Applications
Synthesis and Antimicrobial Applications
- Synthesis of Cladobotryal : Cladobotryal has been synthesized successfully, which is significant due to its antifungal and antibacterial properties. This synthesis involves a convergent route from specific lactone and aldehyde, focusing on the elaboration of the pyridinone ring (Clive & Huang, 2003).
- Model Studies in Synthesis : Additional model studies have supported the synthesis process of Cladobotryal, providing a deeper understanding of its chemical structure and potential applications in treating fungal and bacterial infections (Clive & Huang, 2004).
Broader Implications in Scientific Research
While not directly related to Cladobotryal, the following studies highlight the importance of scientific research methodologies that could be applicable in understanding and exploring compounds like Cladobotryal:
- Phylogenetic Ancestral Sequence Reconstruction : Techniques like ancestral sequence reconstruction can aid in understanding evolutionary relationships in proteins, which might be useful in exploring the evolutionary background of compounds like Cladobotryal (Hanson-Smith & Johnson, 2016).
- Human Phenome Project : Projects aimed at creating comprehensive assemblages of phenotypic information, like the Human Phenome Project, underscore the importance of systematic data collection in understanding the effects of substances like Cladobotryal on human health (Freimer & Sabatti, 2003).
properties
Product Name |
Cladobotryal |
---|---|
Molecular Formula |
C19H19NO3 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
(2R,3R)-2-[(E)-but-2-en-2-yl]-3-methyl-4-oxo-5-phenyl-2,7-dihydrofuro[2,3-b]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C19H19NO3/c1-4-12(2)17-19(3,11-21)15-16(22)14(10-20-18(15)23-17)13-8-6-5-7-9-13/h4-11,17H,1-3H3,(H,20,22)/b12-4+/t17-,19-/m1/s1 |
InChI Key |
ULWIXPFVMCMTFC-LTVUSIFUSA-N |
Isomeric SMILES |
C/C=C(\C)/[C@@H]1[C@](C2=C(O1)NC=C(C2=O)C3=CC=CC=C3)(C)C=O |
Canonical SMILES |
CC=C(C)C1C(C2=C(O1)NC=C(C2=O)C3=CC=CC=C3)(C)C=O |
synonyms |
(+)-(2R*,3R*)-2-((Z)-2-buten-2-yl)-3,7-dihydro-3-formyl-3-methyl-5-phenylfuro(2,3-b)pyridin-4(2H)-one 2-(2-buten-2-yl)-3,7-dihydro-3-formyl-3-methyl-5-phenylfuro(2,3-b)pyridin-4(2H)-one cladobotryal |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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